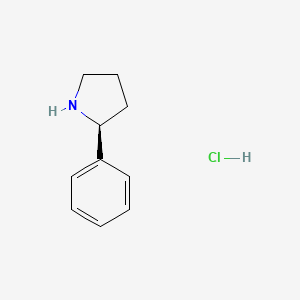

(S)-2-Phenylpyrrolidine hydrochloride

Overview

Description

Scientific Research Applications

1. Pharmacological Profiles

The compound R-96544, derived from (S)-2-Phenylpyrrolidine hydrochloride, has been studied for its pharmacological profile. It exhibits concentration-dependent inhibition of platelet aggregation induced by serotonin and has a high affinity for 5-HT(2A) receptors. These properties highlight its potential in medical research related to platelet function and serotonin receptors (Ogawa et al., 2002).

2. Photochemical Reactions

The compound has been used in studies exploring electron-transfer-initiated photoreactions. One such study demonstrated the formation of 2-(hydroxyalkyl)pyrrolidine adducts, highlighting its utility in photochemical synthesis and reaction studies (Kurauchi et al., 1986).

3. Asymmetric Synthesis

(S)-2-Phenylpyrrolidine hydrochloride has been used in the asymmetric synthesis of certain antibacterial agents. The enantiomers of these agents show differing levels of activity against aerobic and anaerobic bacteria, emphasizing the compound's significance in the development of antibacterial drugs (Rosen et al., 1988).

4. Synthesis Techniques

Research has also focused on optimizing synthesis techniques for related compounds. For instance, studies have been conducted on the synthesis of (S)-3-hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, demonstrating the importance of this compound in synthetic chemistry (Li Zi-cheng, 2009).

5. Kinetic Studies

Kinetic studies have been performed on substituted 1-phenylpyrrolidin-2-ones, providing insights into the chemical behavior of these compounds in various conditions, which is crucial for understanding their reactivity and stability (Sedlák et al., 2002).

6. Enantioselective Synthesis

The compound has been involved in the enantioselective synthesis of pharmaceutically relevant compounds, highlighting its role in creating drugs with specific stereochemical configurations (Sheikh et al., 2012).

7. Drug Discovery

(S)-2-Phenylpyrrolidine hydrochloride derivatives have been used in drug discovery, for example, in the development of inhibitors for HCV NS5A, demonstrating their significance in antiviral research (DeGoey et al., 2014).

8. Sp3 C-H Bond Functionalization

Research has also been conducted on the selective and catalytic arylation of N-phenylpyrrolidine, which is essential for understanding sp3 C-H bond functionalization, a key aspect in organic synthesis (Sezen et al., 2005).

Safety and Hazards

properties

IUPAC Name |

(2S)-2-phenylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSABGBFWNYAQG-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679941 | |

| Record name | (2S)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Phenylpyrrolidine hydrochloride | |

CAS RN |

56523-58-1 | |

| Record name | (2S)-2-Phenylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1394872.png)

![3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1394877.png)